Saframycin F - 92569-03-4

Saframycin F

Catalog Number: EVT-1566005
CAS Number: 92569-03-4
Molecular Formula: C29H30N4O9
Molecular Weight: 578.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saframycin F is a natural product found in Streptomyces lavendulae with data available.
Overview

Saframycin F is a member of the saframycin family, which consists of naturally occurring compounds known for their antibiotic properties. These compounds are derived from various microbial sources, primarily from the genus Micromonospora. Saframycin F exhibits significant cytotoxicity against certain cancer cell lines, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Source

Saframycin F is isolated from Micromonospora species, particularly Micromonospora purpurea. This bacterium is known for producing a variety of bioactive metabolites, including several analogs of saframycin. The isolation process typically involves fermentation of the bacterial cultures followed by extraction and purification techniques such as chromatography.

Classification

Chemically, saframycin F belongs to the class of tetrahydroisoquinoline alkaloids. It is structurally related to other members of the saframycin family, which are characterized by their complex polycyclic structures and unique functional groups.

Synthesis Analysis

Methods

The synthesis of saframycin F can be achieved through both natural extraction methods and total synthesis in the laboratory. The natural extraction involves culturing Micromonospora purpurea under specific conditions to maximize yield.

In laboratory settings, total synthesis has been explored using various synthetic strategies. For instance, researchers have utilized asymmetric synthesis techniques to construct the complex structure of saframycin F from simpler precursors.

Technical Details

The synthesis often requires multiple steps involving reactions such as:

  • Aldol Condensation: To form key carbon-carbon bonds.
  • Cyclization Reactions: To establish the polycyclic framework characteristic of saframycins.
  • Functional Group Modifications: Such as methylation or hydroxylation to introduce necessary functional groups.
Molecular Structure Analysis

Structure

The molecular structure of saframycin F features a complex arrangement with several fused rings and multiple stereocenters. The core structure is based on a tetrahydroisoquinoline skeleton, which is modified with various substituents that contribute to its biological activity.

Data

The molecular formula of saframycin F is C₁₄H₁₅N₃O₄S, with a molecular weight of approximately 319.35 g/mol. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure.

Chemical Reactions Analysis

Reactions

Saframycin F can undergo various chemical reactions that are crucial for its biological activity and potential modifications for drug development:

  • Hydrolysis: Involves breaking down ester bonds in the presence of water.
  • Oxidation/Reduction: These reactions can modify functional groups and alter the compound's reactivity.
  • Substitution Reactions: Allow for the introduction of different functional groups that can enhance activity or selectivity.

Technical Details

For example, oxidation reactions can be catalyzed using reagents like potassium permanganate or chromium trioxide, while reduction can be performed using sodium borohydride or lithium aluminum hydride under controlled conditions.

Mechanism of Action

Process

The mechanism by which saframycin F exerts its cytotoxic effects primarily involves DNA intercalation. This interaction disrupts DNA replication and transcription processes in cancer cells, leading to cell cycle arrest and apoptosis.

Data

Research indicates that saframycin F binds preferentially to guanine-cytosine rich regions of DNA, forming stable complexes that inhibit essential cellular functions. Studies have shown that concentrations in the micromolar range are effective against various cancer cell lines, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Saframycin F appears as a yellowish solid at room temperature. It is soluble in organic solvents like methanol and dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 150-155 °C.
  • Stability: Saframycin F is relatively stable under acidic conditions but may degrade in strongly basic environments.
  • Spectroscopic Data: Characteristic peaks in NMR spectra provide insights into its structural features, confirming the presence of specific functional groups.
Applications

Scientific Uses

Saframycin F has garnered attention for its potential applications in:

  • Cancer Therapy: Due to its cytotoxic properties against various tumor cell lines.
  • Antibiotic Development: As a lead compound for developing new antibiotics against resistant bacterial strains.
  • Biochemical Research: As a tool for studying DNA interactions and cellular mechanisms involved in apoptosis.
Introduction to Saframycin F

Historical Discovery and Taxonomic Origins in Streptomyces spp.

Saframycin F is a secondary metabolite belonging to the saframycin family of antibiotics, initially isolated from Gram-positive soil bacteria within the genus Streptomyces. Specifically, it was first identified from fermentation broths of Streptomyces lavendulae NRRL 11002, a strain extensively studied for its production of bioactive tetrahydroisoquinoline alkaloids [6]. The discovery emerged during systematic screenings of Streptomyces strains for novel antitumor agents in the late 20th century, building upon earlier identification of saframycin A (the prototype compound) from the same species [6] [8]. Isolation of Saframycin F presented significant challenges due to its structural complexity, low natural abundance, and the presence of closely related analogs in the bacterial extracts. Early purification relied heavily on chromatographic techniques exploiting subtle differences in polarity and solubility. The ecological role of Saframycin F within its producing organism is believed to involve chemical defense against competing microorganisms or environmental stressors in its soil niche, a characteristic trait of many Streptomyces metabolites. Its discovery underscored the metabolic richness of Streptomyces lavendulae and positioned it as a critical organism for studying tetrahydroisoquinoline biosynthesis [6].

Table 1: Key Saframycin Analogs and Their Producing Organisms

Compound NameProducing OrganismYear of Initial ReportPrimary Bioactivity
Saframycin AStreptomyces lavendulae NRRL 110021970sAntitumor, Antibiotic
Saframycin FStreptomyces lavendulae NRRL 11002Late 20th CenturyAntitumor
Saframycin Mx1Myxococcus xanthus1995Antitumor
Safracin BPseudomonas fluorescens2005Antitumor

Classification Within the Tetrahydroisoquinoline Alkaloid Family

Saframycin F is classified as a tetrahydroisoquinoline (THIQ) alkaloid, a large family of natural products characterized by a core structure containing one or more fused six-membered rings with nitrogen (piperidine or tetrahydropyridine) and benzene moieties [1] [2]. More precisely, it belongs to the pentacyclic saframycin subgroup, distinguished by a complex, rigid pentacyclic core system formed from three tetrahydroisoquinoline units (A, B, and C). Units A and B are central to forming the pentacyclic scaffold through intricate intramolecular reactions, while unit C is often attached via a linker, contributing significantly to biological interactions [2] [7]. The defining structural features of Saframycin F within this family include:

  • A pentacyclic core integrating units A and B.
  • A nitrile group (-CN) at the C-21 position, a hallmark of saframycins.
  • Specific oxygenation patterns (methoxy and hydroxy groups) on the aromatic rings.
  • Multiple chiral centers conferring stereochemical complexity.

Biosynthetically, Saframycin F originates from non-ribosomal peptide synthesis (NRPS). The backbone is derived from three amino acid precursors: one alanine (Ala), one glycine (Gly), and two tyrosine (Tyr) residues. These are activated, modified (e.g., hydroxylation, methylation), and assembled by a multimodular NRPS enzyme complex into a linear tetrapeptide intermediate. This intermediate undergoes a series of extraordinary enzymatic transformations—including phenol oxidation, Pictet-Spengler cyclizations, and iminium ion formations—to cyclize and form the characteristic pentacyclic ring system. Key tailoring steps involve cytochrome P450 monooxygenases for hydroxylations and O-methyltransferases for methylation [6].

Table 2: Core Structural Features of Tetrahydroisoquinoline Alkaloids

Structural ElementSaframycin FGeneral THIQ AlkaloidsFunction/Significance
Core Ring SystemPentacyclicBicyclic to PentacyclicDictates overall 3D shape and rigidity
Characteristic Functional GroupsC-21 NitrileVariable (OH, OMe, CN, etc.)Influences reactivity (e.g., DNA alkylation)
Amino Acid Precursors2x Tyr, 1x Ala, 1x GlyUsually Tyr, Gly, Ala, SerBuilding blocks for NRPS assembly
Key Biosynthetic ProcessPictet-Spengler CyclizationCommonForms the THIQ ring system

Structural Relationship to Ecteinascidin 743 and Other Saframycin Analogues

Saframycin F shares a striking structural homology with the highly potent marine-derived antitumor agent Ecteinascidin 743 (Et-743, Trabectedin), particularly in their pentacyclic core structures formed by units A and B [2] [7]. Both compounds belong to the broader tetrahydroisoquinoline alkaloid family and utilize similar biosynthetic logic involving NRPS assembly and post-cyclization modifications. This core similarity suggests a shared evolutionary origin for their biosynthetic pathways, despite Et-743 being isolated from a marine tunicate (Ecteinascidia turbinata) or its symbiotic bacterium (Candidatus Endoecteinascidia frumentensis) and Saframycin F originating from terrestrial Streptomyces [2] [7]. Crucially, significant structural differences exist between Saframycin F and Et-743:

  • Unit C Attachment: Et-743 possesses a complex 10-membered macrolactone bridge connecting unit C to the pentacyclic core. Saframycin F, like other saframycins, lacks this macrolactone and instead has a simpler connection or modified unit C structure [2] [6].
  • C-21 Functional Group: Saframycin F retains the nitrile group (-CN) characteristic of the saframycin family at C-21. In contrast, Et-743 features a carbinolamine (a hemiaminal) at the equivalent position [2] [10]. This nitrile is metabolically labile and can be displaced in vivo, potentially generating the reactive iminium species responsible for DNA alkylation.
  • Tailoring Modifications: Et-743 contains additional hydroxylations and a unique spirotetrahydroisoquinoline ring system derived from unit C, contributing to its enhanced potency and unique mechanism of DNA minor groove binding and transcription factor interference [2] [4]. Saframycin F generally has fewer complex modifications on its periphery compared to Et-743.

Among saframycin analogs themselves, Saframycin F differs from Saframycin A primarily in its oxidation state and specific substituents. Saframycin A often exists in a bis-quinone form, while Saframycin F might represent a reduced or differently oxidized variant. Saframycin Mx1 (from Myxococcus xanthus) and Safracin B (from Pseudomonas fluorescens) possess the same pentacyclic core but variations in the C-21 substituent (e.g., hydroxyl in SFM-Mx1) or the saturation state of ring E [6]. These structural variations, even subtle ones, profoundly impact biological activity, particularly DNA binding affinity, cytotoxicity profile, and ability to interact with specific DNA-protein complexes. The shared core enables DNA minor groove binding, while the peripheral modifications influence the strength, specificity, and functional consequences (e.g., alkylation vs. transcription factor inhibition) of that binding [2] [6] [10].

Table 3: Structural and Biological Comparison of Saframycin F with Key Analogues

FeatureSaframycin FSaframycin ASaframycin Mx1Ecteinascidin 743 (Et-743)
SourceS. lavendulaeS. lavendulaeM. xanthusE. turbinata / Symbiont
Core Structure (Units A+B)PentacyclicPentacyclic (Bis-quinone)PentacyclicPentacyclic
Unit C AttachmentSimple linkageSimple linkageSimple linkage10-membered Macrolactone
C-21 Functional GroupNitrile (-CN)Nitrile (-CN)Hydroxy (-OH)Carbinolamine
Significant BioactivityAntitumorAntitumor, AntibioticAntitumorPotent Antitumor (Clinical)
Representative IC50 (P388 Murine Leukemia)~5-25 ng/mL*~0.2-5 ng/mL*<1 ng/mL*~0.2-5 ng/mL*
DNA Interaction Primary ModeAlkylationAlkylationAlkylationAlkylation + Transcription Factor Inhibition

Properties

CAS Number

92569-03-4

Product Name

Saframycin F

IUPAC Name

N-[(12-cyano-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide

Molecular Formula

C29H30N4O9

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,36,39H,7,9H2,1-6H3,(H,31,40)

InChI Key

WDQZQIAZHSHOFD-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2=O)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Synonyms

21-cyanosaframycin D
saframycin F

Canonical SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2=O)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.